
4-Iodopyrazole
Overview
Description
4-Iodopyrazole is a halogenated pyrazole derivative with a iodine substituent at the 4-position of the aromatic ring. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, and has applications in medicinal chemistry and materials science. Key attributes include:
- Synthesis: this compound can be synthesized via iodination of pyrazole precursors. For example, reacting 5-chloro-1,3-dimethyl-1H-pyrazole with I₂/HIO₃ in acetic acid yields this compound in 75% isolated yield after purification . Electrochemical iodination methods have also been reported, offering a regioselective route to this compound derivatives .
- Applications: It is widely used in CuI- or Pd-catalyzed coupling reactions for alkoxylation, alkylamination, and heterobiaryl synthesis . Its role in synthesizing COX-2 inhibitors like withasomnine highlights its pharmaceutical relevance .
- Properties: this compound is light-sensitive, water-soluble, and incompatible with oxidizing agents, necessitating storage at room temperature in dark conditions .
Scientific Research Applications
4-Iodopyrazole is extensively used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:
Chemistry: It is used in the synthesis of heterobiaryls and other complex organic molecules.
Biology: It serves as a building block for biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodopyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as alcohol dehydrogenase and mycocyclosin synthase . The inhibition of these enzymes can lead to various biochemical effects, including the modulation of metabolic pathways and the inhibition of microbial growth.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
The iodine atom in 4-iodopyrazole acts as a superior leaving group compared to bromine or chlorine, but its reactivity depends on the catalytic system (Table 2).
- Key Insight : this compound often underperforms in Pd-catalyzed reactions compared to brominated analogs, likely due to iodine’s propensity for reductive elimination or side reactions . However, in CuI-mediated protocols, it excels in alkoxylation and alkylamination .
Physical and Chemical Properties
Property | This compound | 4-Bromopyrazole | 5-Iodopyrazole |
---|---|---|---|
Solubility | Water-soluble | Low water solubility | Low water solubility |
Stability | Light-sensitive | Air-stable | Air-stable |
Reactivity | Prone to iodination | Less reactive | Moderate reactivity |
- Key Insight : The iodine atom’s size and polarizability enhance this compound’s solubility but reduce its stability compared to brominated analogs .
Biological Activity
4-Iodopyrazole is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula CHIN and an average molecular weight of approximately 193.97 g/mol. It belongs to the class of organic compounds known as aryl iodides, which are characterized by the presence of iodine attached to an aromatic ring. The compound's structure is critical for its biological activity, influencing its interactions with biological targets.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is essential for exploring their biological activities. A notable method involves the CuI-catalyzed coupling reactions with alcohols, leading to various 4-alkoxypyrazoles. This method has been optimized to improve yields and reduce synthesis steps, facilitating the production of biologically active compounds such as withasomnine and its homologs .
1. Antitumor Activity
Research indicates that this compound derivatives exhibit significant antitumor properties. For instance, compounds derived from this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
This compound has been linked to anti-inflammatory activities. Studies suggest that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can reduce the production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
3. Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Some derivatives have been tested for their ability to inhibit bacterial growth, showing promise as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The presence of iodine enhances the compound's ability to form halogen bonds, which can influence molecular interactions in biological systems .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes such as alcohol dehydrogenase, impacting metabolic pathways associated with alcohol metabolism .
- Receptor Modulation : Certain this compound derivatives have been identified as ligands for estrogen receptors, suggesting their potential in hormone-related therapies .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of a series of this compound derivatives on human cancer cell lines. The results demonstrated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity compared to unmodified compounds. The most potent derivative induced apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In another investigation, a derivative of this compound was tested in animal models for its anti-inflammatory effects. Results indicated a marked reduction in inflammation markers following treatment, supporting its potential use in inflammatory disorders.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-iodopyrazole and its derivatives in academic research?
- Methodological Answer : this compound is typically synthesized via direct halogenation of pyrazole derivatives. For example, nucleoside derivatives of this compound can be prepared by reacting this compound with NaH in acetonitrile, followed by reaction with 3,5-bis-O-(toluoyl)-1-chloro-p-D-ribose. Purification involves silica gel column chromatography (e.g., CH₂Cl₂/hexanes) and characterization via TLC, melting point analysis, and mass spectrometry (e.g., molecular ion peak at m/z 547.3 [M+H]⁺) .
Q. How is this compound characterized experimentally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Infrared (IR) spectroscopy and rotational spectroscopy are key for structural analysis. Experimental IR frequencies of this compound (e.g., ν(C-I) stretching modes) are compared with DFT-calculated spectra (B3LYP method) to validate bond distances and angles. Rotational spectroscopy in the 2.0–18.5 GHz range resolves quantum-state transitions, with simulated spectra (via PGOPHER software) matching experimental microwave data .
Q. What role does this compound play in coordination chemistry, particularly with palladium(II) complexes?
- Methodological Answer : this compound acts as a ligand in square-planar palladium(II) complexes (e.g., [PdCl₂(HIPz)₂]). These complexes are synthesized via reaction with PdCl₂, characterized by elemental analysis and IR spectroscopy, and optimized using DFT (B3LYP/def2-TZVP basis sets). The iodine substituent influences bond distortion and electronic properties, with theoretical IR spectra aligning with experimental data .
Advanced Research Questions
Q. How do computational methods like DFT resolve discrepancies between experimental and theoretical data for this compound?
- Methodological Answer : Discrepancies in vibrational frequencies (e.g., IR modes) arise from approximations in basis sets or solvent effects. For instance, DFT (B3LYP) calculations for [PdCl₂(HIPz)₂] show slight deviations (~5–10 cm⁻¹) from experimental IR peaks. These are mitigated by including dispersion corrections or solvent models (e.g., PCM). Rotational constants from microwave spectra (e.g., A₀, B₀, C₀) are cross-validated with ab initio calculations to refine molecular geometries .
Q. What are the halogen-bonding properties of this compound, and how do they compare to brominated analogs?
- Methodological Answer : The iodine atom in this compound exhibits stronger halogen-bonding interactions than bromine in 4-bromopyrazole due to higher polarizability. Rotational spectroscopy reveals distinct binding energies and geometries in dimeric complexes (e.g., with H₂O or NH₃). For example, the C-I···N halogen bond in this compound-NH₃ has a binding energy ~20% higher than the C-Br···N equivalent, confirmed by ab initio calculations at the CCSD(T)/def2-QZVPP level .
Q. How can researchers address contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions arise from differences in experimental models (e.g., in vivo vs. in vitro) or substituent effects. For example, this compound shows distinct metabolic activation profiles compared to 3-methylpyrazole in rat liver studies. Systematic analysis involves:
- Replicating assays under controlled conditions (pH, temperature).
- Cross-referencing NMR/X-ray data to confirm structural integrity.
- Applying multivariate statistical analysis to isolate variables (e.g., electronic vs. steric effects) .
Q. Data Contradiction and Analysis
Q. Why do rotational spectroscopy and X-ray crystallography sometimes yield conflicting molecular geometries for this compound complexes?
- Methodological Answer : Rotational spectroscopy captures gas-phase geometries, while X-ray data reflect solid-state packing effects. For example, the Pd-N bond distance in [PdCl₂(HIPz)₂] is shorter in gas-phase DFT models (2.02 Å) than in X-ray structures (2.08 Å) due to crystal lattice constraints. Researchers should compare data using complementary techniques (e.g., neutron diffraction for H-bonding) and apply periodic DFT for solid-state simulations .
Properties
IUPAC Name |
4-iodo-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQWPTUJJYTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188244 | |
Record name | 4-Iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-69-0 | |
Record name | 4-Iodopyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3469-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodopyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33UJD465Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
108-110 °C | |
Record name | 4-Iodopyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
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Precursor scoring | Relevance Heuristic |
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